5-Tert-butyl-2H-pyrazole-3-carboxylic acid (3-HO-4-methoxy-benzylidene)hydrazide
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Overview
Description
5-Tert-butyl-2H-pyrazole-3-carboxylic acid (3-HO-4-methoxy-benzylidene)hydrazide is a chemical compound with the molecular formula C16H20N4O3 and a molecular weight of 316.36 g/mol . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2H-pyrazole-3-carboxylic acid (3-HO-4-methoxy-benzylidene)hydrazide typically involves the reaction of 5-tert-butyl-2H-pyrazole-3-carboxylic acid with (3-HO-4-methoxy-benzylidene)hydrazine under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2H-pyrazole-3-carboxylic acid (3-HO-4-methoxy-benzylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-Tert-butyl-2H-pyrazole-3-carboxylic acid (3-HO-4-methoxy-benzylidene)hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2H-pyrazole-3-carboxylic acid (3-HO-4-methoxy-benzylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Tert-butyl-2H-pyrazole-3-carboxylic acid (3,4-dimethoxy-benzylidene)hydrazide
- 5-Tert-butyl-2H-pyrazole-3-carboxylic acid (3-hydroxy-benzylidene)hydrazide
- 5-Tert-butyl-2H-pyrazole-3-carboxylic acid (2,3-dimethoxy-benzylidene)hydrazide
Uniqueness
What sets 5-Tert-butyl-2H-pyrazole-3-carboxylic acid (3-HO-4-methoxy-benzylidene)hydrazide apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group and the (3-HO-4-methoxy-benzylidene) moiety may enhance its stability and selectivity in various applications.
Properties
Molecular Formula |
C16H20N4O3 |
---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
5-tert-butyl-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20N4O3/c1-16(2,3)14-8-11(18-19-14)15(22)20-17-9-10-5-6-13(23-4)12(21)7-10/h5-9,21H,1-4H3,(H,18,19)(H,20,22)/b17-9+ |
InChI Key |
BKAZFQDSKQCBQC-RQZCQDPDSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)O |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC(=C(C=C2)OC)O |
Origin of Product |
United States |
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